molecular formula C5H9BrO2Zn B1143008 3-Ethoxy-3-oxopropylzinc bromide CAS No. 193065-68-8

3-Ethoxy-3-oxopropylzinc bromide

Cat. No. B1143008
M. Wt: 246.42
InChI Key:
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Description

Synthesis Analysis

The synthesis of organozinc compounds involves the reaction of zinc with organic halides, often mediated by catalytic systems or through direct metalation strategies. For instance, electrosynthesis methods have been employed to prepare related organometallic reagents, such as 3-thienylzinc bromide, under mild conditions, showcasing the versatility and efficiency of these synthetic approaches in generating organozinc reagents (Gosmini, Nédélec, & Périchon, 1997).

Molecular Structure Analysis

The molecular structure of organozinc compounds typically features a zinc center bonded to organic groups. Structural elucidation often relies on spectroscopic methods, including IR spectroscopy and X-ray diffraction analysis, to provide insights into the bonding arrangements and the geometry around the zinc center. For related compounds, studies have focused on understanding the intramolecular interactions and the impact of these interactions on the reactivity and stability of the organozinc reagents.

Chemical Reactions and Properties

3-Ethoxy-3-oxopropylzinc bromide participates in various chemical reactions, primarily serving as a reagent in cross-coupling processes. These reactions enable the formation of complex molecular architectures by forging carbon-carbon bonds. The reactivity of organozinc compounds in cross-coupling reactions is influenced by the nature of the organic groups attached to zinc and the reaction conditions. For example, palladium(0)/copper(I)-cocatalyzed cross-coupling reactions have demonstrated the utility of organozinc reagents in the stereoselective synthesis of β-fluoro-α,β-unsaturated esters, highlighting the broad applicability of these reagents in organic synthesis (Peng, Qing, Li, & Hu, 2000).

Scientific Research Applications

  • Corrosion Inhibitors : Pyridazinium-based ionic liquids, similar in structure to 3-Ethoxy-3-oxopropylzinc bromide, have been found effective as corrosion inhibitors for carbon steel in acidic mediums. These inhibitors, such as 1-(6-ethoxy-6-oxohexyl)pyridazin-1-ium bromide, show significant inhibition efficiency, suggesting potential applications for 3-Ethoxy-3-oxopropylzinc bromide in corrosion inhibition (El-hajjaji et al., 2018).

  • Synthesis of Novel Compounds : Compounds like 1-ethoxy-1-oxophosphindolin-3-one have been used in the synthesis of new compounds, demonstrating potential for 3-Ethoxy-3-oxopropylzinc bromide in similar synthetic applications (Vollbrecht et al., 1997).

  • Antitumor Agents : Analogues of compounds like 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene have shown potent antiproliferative activities against tumor cell lines, suggesting a possible role for 3-Ethoxy-3-oxopropylzinc bromide in antitumor research (Yin et al., 2013).

  • Electrosynthesis : Similar organometallic compounds, such as 3-thienylzinc bromide, have been synthesized under mild conditions via electrosynthesis. This suggests potential for electrosynthetic applications of 3-Ethoxy-3-oxopropylzinc bromide (Gosmini et al., 1997).

  • Stereo- and Regioselective Synthesis : The reaction of diethoxyphosphoryldifluoromethylzinc bromide with cyclohex-2-enyl-1-phosphates, for instance, is a method for introducing difluoromethylenephosphonate units to cyclic arrays in a stereo- and regioselective manner. This suggests potential for 3-Ethoxy-3-oxopropylzinc bromide in similar chemical synthesis applications (Yokomatsu et al., 2003).

properties

IUPAC Name

bromozinc(1+);ethyl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-3-5(6)7-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPDFGHVJHZDKS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[CH2-].[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-3-oxopropylzinc bromide

CAS RN

193065-68-8
Record name Bromo[3-ethoxy-3-(oxo-κO)propyl-κC]zinc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193065-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
14
Citations
H Aoyama, Y Iizuka, R Kawanishi, K Shibatomi… - Tetrahedron …, 2023 - Elsevier
… First, we noted that the useful organozinc reagent 3-ethoxy-3-oxopropylzinc bromide (2) is readily available commercially. The Fukuyama coupling reaction, which is a mild reaction …
Number of citations: 1 www.sciencedirect.com
SH Kim, JG Kim - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
… As depicted in Scheme 2, utilizing either 4-biphenylzinc bromide (2) or 3-ethoxy-3-oxopropylzinc bromide (3) provided an alternative synthetic route for the preparation of Fenbufen (2b). …
Number of citations: 11 koreascience.kr
JP Scott, DR Lieberman, OM Beureux… - The Journal of …, 2007 - ACS Publications
… Negishi coupling of the latter with commercially obtained 3-ethoxy-3-oxopropylzinc bromide 12 followed by ester hydrolysis yielded the desired racemic hydrogenation substrate 2 (59% …
Number of citations: 33 pubs.acs.org
M Amat, C Arróniz, E Molins, C Escolano… - Organic & Biomolecular …, 2011 - pubs.rsc.org
… Tetrakis(triphenylphosphine)palladium(0) (250 mg, 0.18 mmol) was added at rt to a solution of 3-ethoxy-3-oxopropylzinc bromide (36 mL of a 0.5 M solution in THF, 18 mmol) in THF (40 …
Number of citations: 7 pubs.rsc.org
RT Myers - 2006 - ds.amu.edu.et
… Propylzinc bromide Butylzinc bromide Cyclohexylzinc bromide 3-Ethoxy-3-oxopropylzinc bromide Phenylzinc bromide 2-Pyridylzinc bromide 2-Thienylzinc bromide …
Number of citations: 20 ds.amu.edu.et
JJ Li, C Limberakis, DA Pflum - 2007 - books.google.com
… Propylzinc bromide Butylzinc bromide Cyclohexylzinc bromide 3-Ethoxy-3-oxopropylzinc bromide Phenylzinc bromide 2-Pyridylzinc bromide 2-Thienylzinc bromide …
Number of citations: 53 books.google.com
N Tu, JT Link, BK Sorensen, M Emery… - Bioorganic & medicinal …, 2004 - Elsevier
… One example is the Negishi coupling 10 of bromide 11 with 3-ethoxy-3-oxopropylzinc bromide that, after hydrolysis, provided acid 12 suitable for coupling to an appropriately modified …
Number of citations: 18 www.sciencedirect.com
EM Doherty, C Fotsch, Y Bo… - Journal of medicinal …, 2005 - ACS Publications
The vanilloid receptor-1 (TRPV1 or VR1) is a member of the transient receptor potential (TRP) family of ion channels and plays a role in regulating the function of sensory nerves. A …
Number of citations: 135 pubs.acs.org
J Derosa, VA van der Puyl, VT Tran, M Liu, KM Engle - scholar.archive.org
… title compound was prepared from 1a (21.2 mg, 0.1 mmol), iodoethane (137 mg, 0.8 mmol), and 3-ethoxy-3-oxopropylzinc bromide (0.5 M in THF, 0.8 mmol) according to General …
Number of citations: 0 scholar.archive.org
T Shimizu, K Murakoshi, K Yasui, M Sodeoka - Synthesis, 2008 - thieme-connect.com
… hexamethyldisilazanide/N-phenylbis(trifluoromethanesulfonimide) [¹8] to give the ketene acetal triflate 15, which was coupled with zinc homoenolate, 3-ethoxy-3-oxopropylzinc bromide, …
Number of citations: 4 www.thieme-connect.com

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